![molecular formula C22H26N2O3S B2674265 N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-55-6](/img/structure/B2674265.png)
N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activity and Hybrid Compounds Sulfonamide-based compounds, including those related to the N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide structure, have shown a wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The diversity in their structure, allowing for a variety of moieties to be attached, leads to the creation of numerous hybrid compounds. These hybrids demonstrate a broad spectrum of biological activities, making them valuable in the development of new pharmacological agents (Ghomashi et al., 2022).
Antimicrobial Agents The antimicrobial properties of quinoline-sulfonamide derivatives have been a focus of research, with compounds demonstrating significant activity against various Gram-positive bacteria. The synthesis of new quinoline clubbed with sulfonamide moieties has been explored for their potential as antimicrobial agents. This indicates the importance of quinoline-sulfonamide compounds in developing new antimicrobials to combat resistant bacterial strains (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Antimalarial Applications Sulfonamide derivatives, including those related to the compound , have been investigated for their potential in treating various diseases, including cancer and malaria. Research has shown that certain sulfonamide compounds possess in vitro antimalarial activity and have been evaluated for their antitumor properties. The structure-activity relationship of these compounds suggests their utility in designing drugs with specific biological activities (Fahim & Ismael, 2021).
Neuroprotective Effects Compounds structurally related to this compound, such as NBQX, have demonstrated neuroprotective effects against cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists, selectively inhibits the quisqualate subtype of the glutamate receptor, offering protection against global ischemia. This highlights the potential of sulfonamide derivatives in neuroprotection and the treatment of neurological disorders (Sheardown et al., 1990).
Chemical Synthesis and Industrial Applications The compound and its related derivatives have been studied for their chemical synthesis processes and potential industrial applications. Benzimidazoles and quinoxalines, for example, play significant roles in the pharmaceutical and chemical industries due to their wide range of applications. Research on the synthesis of these compounds from aromatic diamines and alcohols (or diols for quinoxalines) through dehydrogenative condensation steps has been reported, showing the versatility of sulfonamide derivatives in chemical synthesis (Hille, Irrgang, & Kempe, 2014).
特性
IUPAC Name |
N-benzyl-2-oxo-N-propan-2-yl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16(2)24(15-17-7-4-3-5-8-17)28(26,27)20-13-18-9-6-12-23-21(25)11-10-19(14-20)22(18)23/h3-5,7-8,13-14,16H,6,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIJVFKEIWSGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
![[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/no-structure.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)

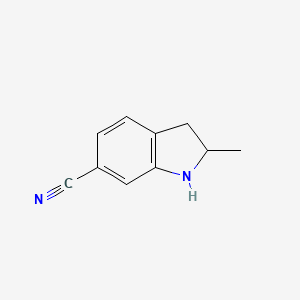

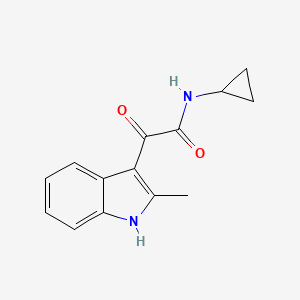
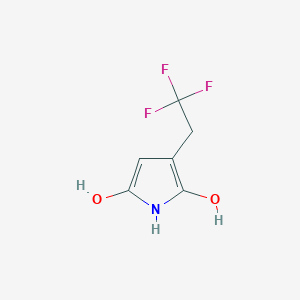
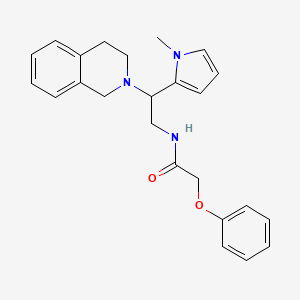

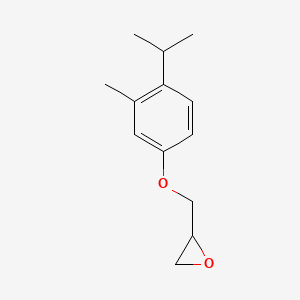

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2674205.png)
